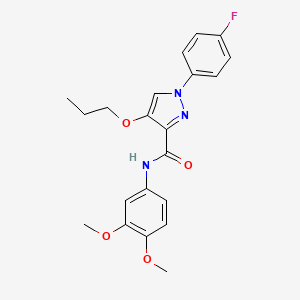
5-Bromo-isothiazole-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-isothiazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C6H6BrNO2S. It is an off-white solid with a molecular weight of 236.09 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-isothiazole-3-carboxylic acid ethyl ester typically involves the bromination of isothiazole-3-carboxylic acid ethyl ester. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5-position of the isothiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-isothiazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The isothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding isothiazole derivative without the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups at the 5-position.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Isothiazole derivatives without the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-isothiazole-3-carboxylic acid ethyl ester is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-isothiazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 5-position can participate in various binding interactions, enhancing the compound’s affinity for its target. The isothiazole ring provides a stable scaffold that can modulate the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-isothiazole-3-carboxylic acid ethyl ester
- 5-Fluoro-isothiazole-3-carboxylic acid ethyl ester
- 5-Iodo-isothiazole-3-carboxylic acid ethyl ester
Uniqueness
5-Bromo-isothiazole-3-carboxylic acid ethyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s interactions with molecular targets, making it a valuable tool in various research applications .
Propiedades
IUPAC Name |
ethyl 5-bromo-1,2-thiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQHQYQPUQQGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)
![5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid](/img/structure/B2545781.png)

![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)


![ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2545790.png)
![1-(Adamantan-1-yl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea](/img/structure/B2545791.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2545795.png)

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)

![2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2545802.png)
